
1-(2-Aminophenyl)-1H-imidazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminophenyl)-1H-imidazole-4-carboxamide is a heterocyclic compound that features an imidazole ring substituted with an aminophenyl group and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminophenyl)-1H-imidazole-4-carboxamide typically involves the cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction can be catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and induced by visible light . Another method involves the intramolecular cyclization of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazoquinoxalines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
1-(2-Aminophenyl)-1H-imidazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine, leading to the formation of quinazoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and imidazole moieties.
Common Reagents and Conditions
Oxidation: Iodine in the presence of an oxidizing agent.
Reduction: Tin(II) chloride (SnCl2) in an acidic medium.
Substitution: Various halogenated reagents in the presence of a base.
Major Products
Oxidation: Quinazoline derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Halogenated imidazole derivatives.
科学的研究の応用
1-(2-Aminophenyl)-1H-imidazole-4-carboxamide has several scientific research applications:
作用機序
The mechanism of action of 1-(2-Aminophenyl)-1H-imidazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .
類似化合物との比較
Similar Compounds
1-Acyl-3-(2’-aminophenyl) thioureas: These compounds share a similar aminophenyl group and have applications in antiparasitic treatments.
Imidazoquinoxalines: These compounds have a similar imidazole ring structure and are known for their anticancer activity.
Uniqueness
1-(2-Aminophenyl)-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe for toxic gases like phosgene sets it apart from other similar compounds .
特性
分子式 |
C10H10N4O |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
1-(2-aminophenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C10H10N4O/c11-7-3-1-2-4-9(7)14-5-8(10(12)15)13-6-14/h1-6H,11H2,(H2,12,15) |
InChIキー |
QXCFETQCEBLVCS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N)N2C=C(N=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


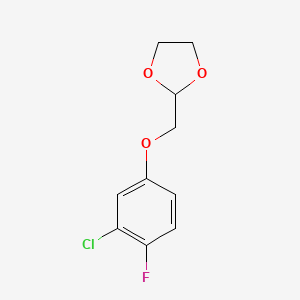
![2-((2-(Piperazin-1-yl)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B11798645.png)


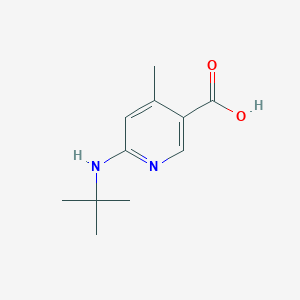
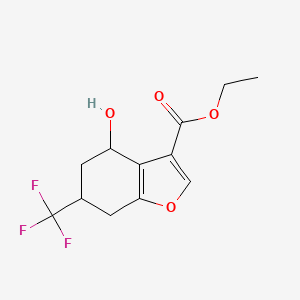
![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B11798690.png)
![7,8-Dimethyl-4-(pyridin-4-yl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B11798720.png)
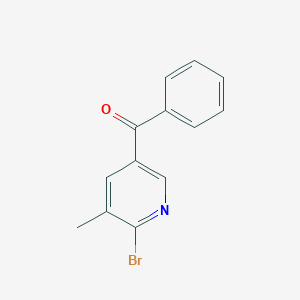

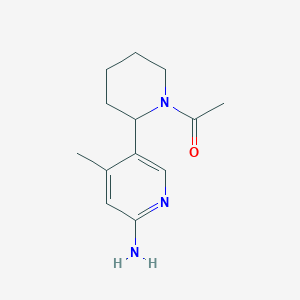

![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid](/img/structure/B11798737.png)

